molecular formula C8H8N2S B1660566 4H-3,1-Benzothiazin-2-amine CAS No. 78959-46-3

4H-3,1-Benzothiazin-2-amine

Cat. No. B1660566
CAS RN: 78959-46-3
M. Wt: 164.23 g/mol
InChI Key: FGKBJMGTDSEDBJ-UHFFFAOYSA-N
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Description

4H-3,1-Benzothiazin-2-amine is a chemical compound with the CAS Number: 78959-46-3 . It has a molecular weight of 164.23 . The IUPAC name for this compound is 4H-3,1-benzothiazin-2-amine .


Synthesis Analysis

4H-3,1-Benzothiazin-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These facile synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 . For instance, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .


Molecular Structure Analysis

The InChI code for 4H-3,1-Benzothiazin-2-amine is 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

4H-3,1-Benzothiazin-4-ones bear a sulfur atom in the place of oxygen in benzoxazinones . A synthetic access to the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones was devised . For this purpose, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .


Physical And Chemical Properties Analysis

4H-3,1-Benzothiazin-2-amine is a powder with a melting point of 132-135°C . It is stored at room temperature .

Scientific Research Applications

Enzyme Inhibition

4H-3,1-Benzothiazin-2-amine: derivatives have been identified as potent inhibitors of various enzymes. For instance, they show inhibitory activities against human leukocyte elastase, which is significant in treating inflammatory diseases . The ability to inhibit serine proteases makes these compounds valuable in the development of new therapeutic agents.

Antimicrobial Activity

The benzothiazinone core is known to possess antimicrobial properties. Research indicates that substituting the 2-amine can enhance this activity, making 4H-3,1-Benzothiazin-2-amine a potential candidate for developing new antimicrobial agents .

Cancer Research

In cancer research, 4H-3,1-Benzothiazin-2-amine compounds are explored for their cytotoxic effects on various cancer cell lines. Their interaction with DNA and ability to induce apoptosis make them promising leads in anticancer drug design .

Neurodegenerative Diseases

Due to their enzyme modulating properties, these compounds are also being studied for their potential use in treating neurodegenerative diseases. They may help in managing conditions like Alzheimer’s by inhibiting enzymes that contribute to the disease’s progression .

Anti-inflammatory Properties

The anti-inflammatory properties of 4H-3,1-Benzothiazin-2-amine are attributed to its enzyme inhibition capability. It can potentially be used to develop drugs that target chronic inflammatory diseases .

Material Science

Beyond biomedical applications, 4H-3,1-Benzothiazin-2-amine derivatives are investigated in material science for their unique chemical properties. They can be used in creating novel polymers with specific characteristics for industrial applications .

Safety and Hazards

The safety information for 4H-3,1-Benzothiazin-2-amine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBJMGTDSEDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300878
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-3,1-Benzothiazin-2-amine

CAS RN

78959-46-3
Record name NSC139660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-aminobenzylalcohol (2.0 g, 16 mmol) in conc. HCl (10 ml) is heated at 100° C. for 15 minutes in a sealed vial, the resulting precipitate is filtered, washed with diethyl ether to give a white solid which is dissolved in isopropanol (20 ml) and treated with thiourea. The resulting reaction mixture is refluxed for 20 hours then concentrated, and the residue taken up with H2O and basified with 2 N NaOH. The basic solution thus obtained is extracted with CH2Cl2. The organic extracts are combined, washed with H2O, dried over Na2SO4 and then concentrated. The residue is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and then recrystallised from EtOH to give the desired product as a pale yellow solid, m.p. 132-135° C., with a yield of 64%. 1H-NMR (CDCl3): 3.90 (s, 2H), 5.09 (br s, 2H), 7.00-7.12 (m, 3H) 7.20-7.28 (m, 1H). 165 (M+H+). The compound is more stable as the oxalate salt, m.p. 178-182° C., prepared by precipitation with oxalic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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